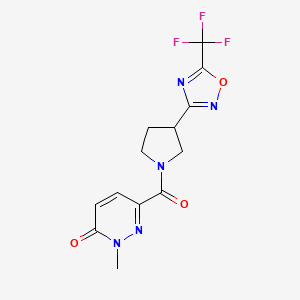
2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" is a compound of notable interest in various scientific fields. This compound is characterized by its complex structure, which includes functional groups such as pyridazine, pyrrolidine, and oxadiazole, along with a trifluoromethyl group. The unique arrangement of these groups bestows upon the compound distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" generally involves multi-step synthetic procedures. These steps may include:
Formation of the oxadiazole ring through a cyclization reaction between a nitrile and a hydrazine derivative.
Introduction of the pyrrolidine moiety via a condensation reaction with a suitable amine.
Construction of the pyridazine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods: In an industrial setting, this compound is synthesized using scalable reaction protocols. Reaction conditions such as temperature, pressure, and solvent choices are optimized to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and reproducibility of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the oxadiazole and pyridazine rings, potentially altering the compound's bioactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substituents for Nucleophilic Substitution: Alcohols, amines, thiols.
Major Products Formed:
Oxidized derivatives at the methyl group forming carboxylic acids or alcohols.
Reduced forms of the oxadiazole and pyridazine rings.
Substituted variants with different functional groups replacing the trifluoromethyl group.
科学研究应用
Chemistry: This compound is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry. Biology: Its biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Medicine: Industry: Its unique properties can be exploited in developing advanced materials or as a component in chemical sensors.
作用机制
The mechanism by which "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of specific biological pathways, leading to the compound's observed effects.
相似化合物的比较
When compared with similar compounds, such as other trifluoromethylated pyridazines or oxadiazoles, "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" stands out due to its specific combination of functional groups that confer unique reactivity and biological activity. Similar compounds include:
Trifluoromethylpyridazines.
Oxadiazole derivatives.
Pyrrolidine-containing heterocycles.
These comparisons highlight the compound's distinct properties and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
2-methyl-6-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c1-20-9(22)3-2-8(18-20)11(23)21-5-4-7(6-21)10-17-12(24-19-10)13(14,15)16/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMLFENZWULCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
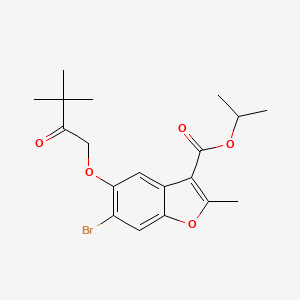
![6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2536647.png)
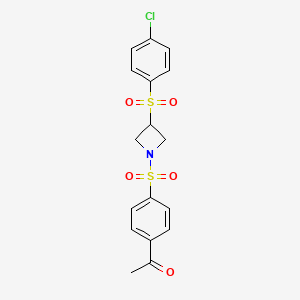
![2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2536650.png)

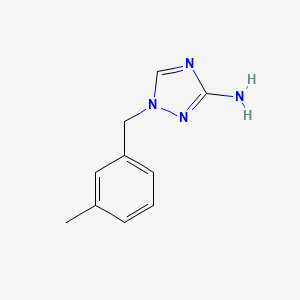
![2-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2536657.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)
![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)
![ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)
![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)
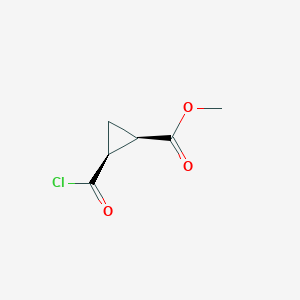
![methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate](/img/structure/B2536667.png)
